molecular formula C6H8ClN3O2 B2865485 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1795480-08-8

2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B2865485
CAS No.: 1795480-08-8
M. Wt: 189.6
InChI Key: DCLSNINBWBKJAX-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets in a variety of ways, leading to different biological activities . This could suggest that 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect a broad range of biochemical pathways , suggesting that this compound might have a similar effect.

Pharmacokinetics

The compound’s molecular weight (18960) and topological polar surface area (68) suggest that it might have good bioavailability .

Result of Action

It’s known that 1,2,4-triazole derivatives can suppress human cell lines in a dose-dependent manner , suggesting that this compound might have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 5-chloro-1H-1,2,4-triazole with butanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted triazoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butanoic acid moiety enhances its solubility and reactivity compared to other triazole derivatives.

Properties

IUPAC Name

2-(5-chloro-1,2,4-triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-2-4(5(11)12)10-6(7)8-3-9-10/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLSNINBWBKJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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